

Comparative Biological Profile: Iodo- vs. Chloro-Benzisoxazole Analogs[1]

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Compound of Interest

Compound Name: 6-Iodo-1,2-benzisoxazol-3-OL

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Executive Summary: The Halogen Effect in Benzisoxazoles

In medicinal chemistry, the choice between a chloro- (Cl) and an iodo- (I) substituent on a benzisoxazole scaffold is rarely arbitrary.[1] While both halogens increase lipophilicity (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

), their biological impacts diverge significantly due to the "Sigma-Hole" phenomenon and steric constraints.

This guide analyzes the structure-activity relationship (SAR) differences between these two analogs. Key takeaway: While Chloro-benzisoxazoles often exhibit superior metabolic stability and optimal steric fit for tight enzymatic pockets (e.g., MAO-A, AChE), Iodo-benzisoxazoles are increasingly utilized for their potent halogen-bonding (XB) capability, offering higher affinity in open binding pockets despite their metabolic liability (deiodination).[1]

Physicochemical & Mechanistic Comparison

To understand the biological data, we must first establish the fundamental physical differences driving the molecular interactions.

The Sigma-Hole and Halogen Bonding

The most critical differentiator is the Sigma-Hole (

-hole)—a region of positive electrostatic potential on the extension of the C-X bond axis.

- Iodo (I): Possesses a large, intense σ -hole due to high polarizability and lower electronegativity. This allows it to act as a strong Lewis acid, forming directional Halogen Bonds (XB) with backbone carbonyls or histidine nitrogens in target proteins.^[1]

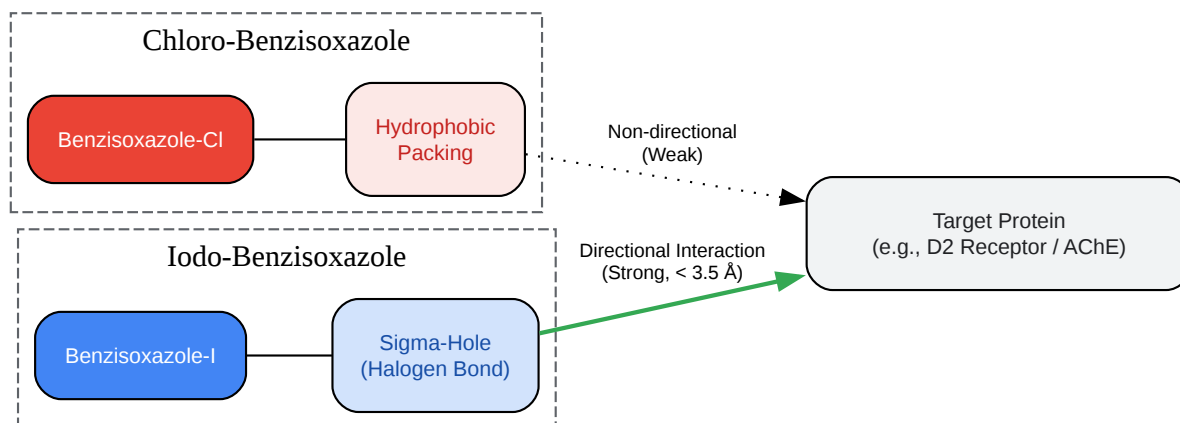
- Chloro (Cl): Has a smaller, weaker σ -hole. Its interaction is dominated more by hydrophobic effects and electron-withdrawing induction rather than specific directional bonding.

Comparative Properties Table

Feature	Chloro-Benzisoxazole	Iodo-Benzisoxazole	Biological Implication
Atomic Radius (vdW)	1.75 Å	1.98 Å	I causes steric clashes in small pockets (e.g., MAO-A active site).[1]
Bond Length (C-X)	~1.73 Å	~2.10 Å	I extends deeper into hydrophobic sub-pockets.
Electronegativity	3.16 (Pauling)	2.66 (Pauling)	Cl strongly deactivates the aromatic ring; I is more neutral.[1]
Sigma-Hole Strength	Weak (< 10 kcal/mol)	Strong (up to 20 kcal/mol)	I drives high-affinity binding via XB; Cl relies on VdW forces. [1]
Metabolic Stability	High	Low	I is prone to oxidative deiodination; Cl is robust.

Mechanistic Visualization

The following diagram illustrates the divergent binding modes. The Iodo-analog engages in a specific Halogen Bond (XB) with a receptor carbonyl, while the Chloro-analog relies on non-specific hydrophobic packing.[1]



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Figure 1: Mechanistic divergence.[1] Iodine acts as a specific anchor via halogen bonding, whereas Chlorine functions primarily as a lipophilic space-filler.[1]

Biological Activity Case Studies

Neuropsychiatry: Monoamine Oxidase (MAO) Inhibition

In the context of 2,1-benzisoxazole derivatives targeting MAO-A (an enzyme degrading neurotransmitters), steric fit is paramount.[1]

- Experimental Data: A comparative study revealed that 5-chloro substitution yielded significantly more potent inhibition than 5-iodo substitution.[1]
- Mechanism: The MAO-A active site is a narrow hydrophobic tunnel. The bulky Iodine atom (1.98 Å radius) likely introduces steric hindrance that disrupts the optimal orientation of the benzisoxazole core, whereas Chlorine fits snugly, maximizing van der Waals contacts without distortion.
- Result:ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

(Cl) <

(I) for MAO-A inhibition [1].[2]

Cholinesterase Inhibition (Alzheimer's)

Conversely, in Acetylcholinesterase (AChE) inhibition, where the active site gorge is deeper and allows for binding at the peripheral anionic site (PAS), the trends can shift.[1]

- Chloro-Analogs: 5-chloro-2(3H)-benzoxazolone derivatives have demonstrated potent AChE inhibition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) [2].[3] The chlorine atom enhances lipophilicity, aiding penetration into the active site gorge.

- Iodo-Analogs: While direct drug candidates often avoid Iodine due to stability issues, synthetic intermediates with Iodine linkers (e.g., iodomethyl-piperidine benzisoxazoles) have shown nanomolar potency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) [3]. Here, the Iodine often serves as a heavy-atom anchor in crystallographic studies to map the binding pocket, revealing that if the pocket accommodates the size, the affinity gain from lipophilicity is substantial.

Antimicrobial Activity

In broad-spectrum screening against *S. aureus* and *E. coli*:

- Chloro-derivatives generally outperform Iodo-derivatives.[1]
- Reasoning: Bacterial cell wall permeation is sensitive to molecular weight. The massive weight increase of Iodine often reduces permeability more than it gains in receptor affinity. Chloro-benzisoxazoles maintain a "drug-like" profile (Lipinski's Rule of 5) more effectively than their iodo-counterparts.[1]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis: Selective Halogenation

Note: Direct iodination is more challenging than chlorination due to the lower reactivity of

Protocol A: C-5 Chlorination (Standard)

- Reagents: N-Chlorosuccinimide (NCS), Acetonitrile.[1]
- Procedure: Dissolve benzisoxazole substrate (1.0 eq) in [ngcontent-ng-c2699131324=""_ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
. Add NCS (1.1 eq). Reflux for 4-6 hours.
- Workup: Remove solvent, extract with EtOAc/Water.[1]
- Yield: Typically 85-95%.

Protocol B: C-5 Iodination (Activated)

- Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) (catalytic).[1]
- Procedure: Dissolve substrate in
. Add NIS (1.2 eq) and 10 mol% TFA to activate the iodine species. Stir at RT for 12 hours.
- Note: Requires protection from light to prevent radical deiodination.
- Yield: Typically 60-75% (lower due to steric hindrance).

Biological Assay: Ellman's Method for AChE Inhibition

This protocol measures the differential potency (

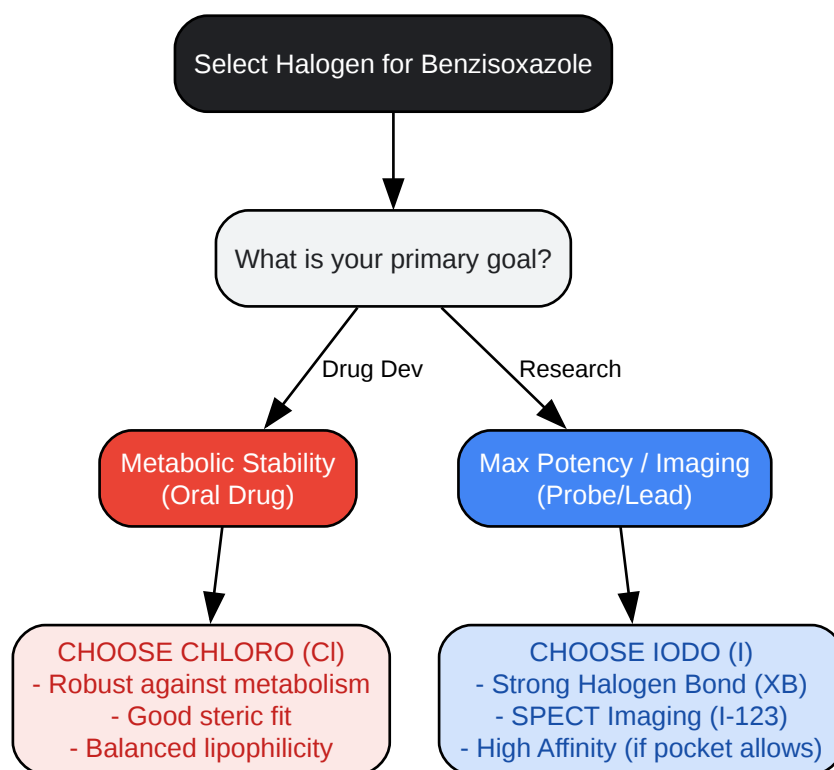
) of your analogs.

- Preparation:
 - Buffer: 0.1 M Phosphate buffer (pH 8.0).
 - Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

- Chromogen: DTNB (Ellman's reagent, 0.3 mM).[1]
- Enzyme: Electric eel AChE (0.03 U/mL).[1]
- Workflow:
 - Incubate Enzyme + Test Compound (Cl- or I-analog) in buffer for 20 min at 25°C.
 - Add DTNB and ATCh.
 - Measure absorbance at 412 nm for 5 min (kinetic mode).
- Calculation:
 - Plot % Inhibition vs. Log[Concentration].
 - Fit to sigmoidal dose-response curve to determine

Decision Guide: When to Use Which?

Use the following decision tree to select the appropriate analog for your project.



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Figure 2: Strategic selection framework for medicinal chemistry optimization.

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